Azide-PEG4-Tos

Description

Properties

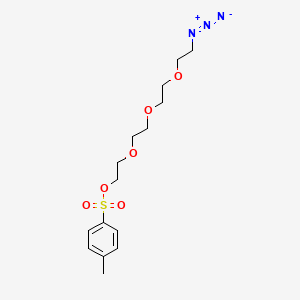

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O6S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-17-18-16/h2-5H,6-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZZLMAEZYMGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architectural Versatility of Azide-PEG4-Tos: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, understanding the molecular architecture of linker molecules is paramount for the rational design of novel therapeutics. Azide-PEG4-Tos, a heterobifunctional crosslinker, offers a versatile platform for the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the core structure of this compound, provides detailed experimental protocols for its key reactions, and presents its role in the broader context of drug development workflows.

Core Structure and Physicochemical Properties

This compound is a molecule meticulously designed with three key components: an azide (N₃) group, a tetraethylene glycol (PEG4) spacer, and a tosyl (Tos) group. This trifecta of functionalities imparts a unique set of chemical reactivities, making it an invaluable tool in bioconjugation and medicinal chemistry.

The azide group serves as a versatile handle for "click chemistry" reactions. It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage with alkyne-containing molecules.[1] This bioorthogonal reaction is highly efficient and specific, proceeding under mild conditions suitable for sensitive biomolecules.[2]

The tosyl group, on the other hand, is an excellent leaving group in nucleophilic substitution reactions.[3] This allows for the facile conjugation of this compound to molecules bearing nucleophilic functional groups such as amines, thiols, and hydroxyls.[4]

Connecting these two reactive ends is a hydrophilic PEG4 spacer. This polyethylene glycol chain enhances the aqueous solubility of the molecule and the resulting conjugates, a crucial property for biological applications.[1] The PEG spacer also provides flexibility and optimal spatial orientation between the conjugated molecules.

The chemical structure of this compound can be represented by the following diagram:

Caption: Chemical structure of this compound.

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₃N₃O₆S | |

| Molecular Weight | 373.4 g/mol | |

| Purity | ≥95-98% | |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | -20°C | |

| CAS Number | 168640-82-2 |

Experimental Protocols

The utility of this compound lies in its ability to participate in two distinct and highly efficient conjugation reactions. The following are detailed methodologies for these key experiments.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand

-

Solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)

Procedure:

-

Reactant Preparation: Dissolve this compound and the alkyne-functionalized molecule in the chosen solvent. A typical starting concentration is 10 mM.

-

Catalyst Preparation: Prepare stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 1 M in water, freshly prepared). If using a ligand, prepare a stock solution of THPTA (e.g., 100 mM in water).

-

Reaction Setup: In a reaction vessel, combine the solutions of this compound and the alkyne-functionalized molecule. A slight excess of one reactant (e.g., 1.1 to 1.5 equivalents) can be used to drive the reaction to completion.

-

Addition of Catalyst: Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiation of Reaction: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR. Reactions are typically complete within 1-24 hours.

-

Purification: Upon completion, the product can be purified using standard techniques such as column chromatography or HPLC.

Protocol 2: Nucleophilic Substitution of the Tosyl Group

This protocol outlines the reaction of this compound with a primary amine.

Materials:

-

This compound

-

Amine-containing molecule

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

Procedure:

-

Reactant Preparation: Dissolve this compound and the amine-containing molecule in the chosen aprotic polar solvent.

-

Reaction Setup: In a reaction vessel, combine the solutions of this compound and the amine-containing molecule. An excess of the amine (2-3 equivalents) is often used to ensure complete consumption of the tosylated PEG.

-

Addition of Base: Add the base (e.g., TEA or DIPEA, 2-3 equivalents) to the reaction mixture. The base acts as a scavenger for the toluenesulfonic acid byproduct.

-

Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 40-60°C) to increase the reaction rate.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: After the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography or HPLC.

Application in PROTAC Drug Development

A primary application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The modular nature of PROTACs, consisting of a POI-binding ligand, an E3 ligase-binding ligand, and a linker, allows for systematic optimization.

This compound serves as a versatile building block for the linker component. A typical workflow for synthesizing a PROTAC using this linker involves a convergent approach where the POI ligand and the E3 ligase ligand are individually functionalized and then joined together using the dual reactivity of this compound.

The following diagram illustrates a logical workflow for the synthesis of a PROTAC using this compound.

Caption: PROTAC synthesis workflow using this compound.

This workflow highlights the strategic use of the orthogonal reactivities of this compound, enabling a modular and efficient approach to the construction of a diverse library of PROTAC molecules for screening and optimization in drug discovery programs. The ability to precisely control the linkage chemistry and linker length is a critical factor in developing potent and selective protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. Clickable polymers accessible through nucleophilic substitution on polysaccharides: A sophisticated route to functional polymers :: BioResources [bioresources.cnr.ncsu.edu]

An In-depth Technical Guide to Azide-PEG4-Tos: Properties, Specifications, and Applications

For Researchers, Scientists, and Drug Development Professionals

Azide-PEG4-Tos, a heterobifunctional crosslinker, is a versatile tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group, a tetraethylene glycol (PEG) spacer, and a tosyl leaving group, enables a variety of chemical modifications and conjugations. This guide provides a comprehensive overview of the chemical properties, specifications, and common applications of this compound, complete with experimental protocols and visual diagrams to facilitate its use in research and development.

Chemical Properties and Specifications

This compound is characterized by its well-defined chemical structure and high purity, making it a reliable reagent for reproducible experimental outcomes. The key quantitative data are summarized in the tables below for easy reference and comparison.

| Identifier | Value |

| Chemical Name | 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate |

| Synonyms | Azido-PEG4-tosylate, Azide-PEG4-Tosyl |

| CAS Number | 168640-82-2 |

| Molecular Formula | C15H23N3O6S |

| Molecular Weight | 373.43 g/mol |

| Specification | Value |

| Purity | Typically ≥95% |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM) and has increased aqueous solubility due to the PEG spacer.[1] |

| Storage | Store at -20°C for long-term stability.[1] |

Key Applications

The bifunctional nature of this compound allows for its application in a range of bioconjugation techniques. The azide group is amenable to "click chemistry" reactions, while the tosyl group is an excellent leaving group for nucleophilic substitution reactions.[2]

-

Click Chemistry: The azide moiety of this compound can readily participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[3] These reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for labeling and conjugating biomolecules.[3]

-

PROTAC Synthesis: this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker in this compound can enhance the solubility and cell permeability of the resulting PROTAC.

-

PEGylation: The process of covalently attaching polyethylene glycol (PEG) chains to molecules, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound can be used to introduce a PEG spacer, which can enhance solubility, reduce immunogenicity, and prolong the circulation half-life of biomolecules.

-

Surface Modification: The reactive groups of this compound can be used to functionalize surfaces, such as nanoparticles and microarrays, for various biomedical and diagnostic applications.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and similar PEG linkers.

This protocol outlines the general steps for a CuAAC reaction to conjugate an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Solvent for dissolving reagents (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of this compound and the alkyne-functionalized molecule in DMSO.

-

Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

-

Prepare a stock solution of the copper ligand (e.g., THPTA) in water.

-

-

Reaction Setup:

-

In a reaction tube, combine the alkyne-functionalized molecule and a molar excess (typically 1.5-2 equivalents) of this compound in the reaction buffer.

-

Add the copper ligand to the reaction mixture.

-

Add CuSO4 to the mixture. The final concentration of copper is typically in the range of 50-100 µM.

-

Initiate the reaction by adding sodium ascorbate. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or HPLC.

-

-

Purification:

-

Once the reaction is complete, the conjugated product can be purified using methods such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.

-

This protocol describes a copper-free click chemistry reaction using a strained alkyne (e.g., DBCO, BCN).

Materials:

-

This compound

-

Strained alkyne-functionalized molecule (e.g., DBCO-protein)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Solvent for dissolving reagents (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare the strained alkyne-functionalized molecule in the reaction buffer.

-

-

Reaction Setup:

-

In a reaction tube, combine the strained alkyne-functionalized molecule with a molar excess (typically 1.5-2 equivalents) of this compound.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the strained alkyne. The reaction progress can be monitored by SDS-PAGE for proteins, which will show a shift in molecular weight upon conjugation.

-

-

Purification:

-

Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound.

-

This protocol provides a general method for displacing the tosyl group of this compound with a nucleophile, such as an amine.

Materials:

-

This compound

-

Nucleophile-containing molecule (e.g., an amine-functionalized ligand)

-

Anhydrous aprotic polar solvent (e.g., DMF, DMSO)

-

Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

Procedure:

-

Reaction Setup:

-

Dissolve this compound and the nucleophile-containing molecule in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base to the reaction mixture.

-

-

Incubation:

-

Stir the reaction mixture at room temperature or an elevated temperature (e.g., 60°C) until the reaction is complete, as monitored by LC-MS or TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then dried and concentrated.

-

The crude product is purified by column chromatography to yield the desired product.

-

This protocol illustrates a modular approach to PROTAC synthesis where this compound acts as the linker. This example assumes the E3 ligase ligand contains a nucleophile (e.g., amine) and the target protein ligand has an alkyne group.

Step 1: Conjugation of this compound to the E3 Ligase Ligand

-

Follow Protocol 3 (Nucleophilic Substitution) to react the amine-containing E3 ligase ligand with this compound. This will result in an Azide-PEG4-E3 ligase ligand conjugate.

Step 2: Conjugation of the Linker-Ligand to the Target Protein Ligand

-

Follow Protocol 1 (CuAAC) or Protocol 2 (SPAAC) to react the azide group of the Azide-PEG4-E3 ligase ligand conjugate with the alkyne-functionalized target protein ligand.

Purification of the Final PROTAC:

-

The final PROTAC molecule is typically purified by preparative HPLC to achieve high purity. Characterization is performed using LC-MS and NMR to confirm the structure and purity.

Purification of PEGylated Products

The purification of molecules conjugated with this compound is a critical step to ensure the homogeneity and purity of the final product. Several chromatographic techniques can be employed.

-

Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. PEGylation increases the size of a molecule, allowing for the separation of the PEGylated product from the unreacted starting material.

-

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. The attachment of the neutral PEG chain can alter the overall charge of a protein, enabling the separation of PEGylated species from their unmodified counterparts.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The hydrophilic PEG chain will alter the retention time of a molecule on a reverse-phase column, allowing for purification.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The PEG chain can influence the hydrophobic interactions of the conjugated molecule with the stationary phase.

The choice of purification method will depend on the specific properties of the molecule being conjugated and the desired level of purity.

This technical guide provides a foundational understanding of this compound and its applications. For specific applications, further optimization of the described protocols may be necessary to achieve the desired results.

References

Synthesis and Purification of Azide-PEG4-Tos: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azide-PEG4-Tos, a heterobifunctional linker widely utilized in bioconjugation and drug delivery applications. The document outlines a detailed two-step synthetic pathway, purification methodologies, and expected analytical data.

Introduction

This compound is a valuable chemical tool featuring a terminal azide group for click chemistry reactions and a tosyl group that serves as an excellent leaving group for nucleophilic substitution. The tetraethylene glycol (PEG4) spacer enhances solubility in aqueous media, a desirable characteristic for biological applications. This guide details the synthetic route from tetraethylene glycol, involving a tosylation reaction followed by an azidation step.

Synthesis Pathway

The synthesis of this compound is a two-step process that begins with the monotosylation of tetraethylene glycol, followed by the conversion of the resulting hydroxyl group to an azide.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Mono-tosylated-PEG4 (HO-PEG4-Tos)

This protocol is adapted from a procedure for the monotosylation of tetraethylene glycol.

Materials:

-

Tetraethylene glycol

-

Tosyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Add pyridine (1.2 equivalents) to the solution.

-

Slowly add a solution of tosyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude HO-PEG4-Tos.

Step 2: Synthesis of this compound

This protocol outlines the conversion of the tosylated intermediate to the final azide product.

Materials:

-

HO-PEG4-Tos (from Step 1)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Dissolve the crude HO-PEG4-Tos (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 80-90°C and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with deionized water multiple times to remove DMF and excess sodium azide.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

Purification of the crude this compound is typically achieved by column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient is 20% ethyl acetate in hexane, gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as an oil.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Tetraethylene Glycol | C₈H₁₈O₅ | 194.23 | Starting Material |

| Tosyl Chloride | C₇H₇ClO₂S | 190.65 | Reagent (Tosylation) |

| HO-PEG4-Tos | C₁₅H₂₄O₇S | 348.41 | Intermediate |

| Sodium Azide | N₃Na | 65.01 | Reagent (Azidation) |

| This compound | C₁₅H₂₃N₃O₆S | 373.43 | Final Product |

Table 2: Synthesis and Purification Data

| Parameter | Value |

| Step 1 Yield | ~90%[1] |

| Step 2 Yield | High (typically >85%) |

| Overall Yield | ~75-85% |

| Purity (Post-Purification) | ≥98%[2][3][4] |

| Appearance | Colorless to pale yellow oil |

Table 3: Analytical Data

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | For HO-PEG4-Tos : δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.16 (t, 2H, -CH₂-OTs), 3.75-3.55 (m, 14H, PEG backbone), 2.45 (s, 3H, Ar-CH₃).[1] For This compound : Signals corresponding to the tosyl group and PEG backbone will be present. A characteristic triplet around 3.3-3.4 ppm for the -CH₂-N₃ protons is expected. |

| Mass Spec (ESI) | For This compound : Expected m/z for [M+Na]⁺: 396.12. |

Experimental Workflow

The overall workflow from starting materials to the purified product is illustrated below.

Caption: General experimental workflow.

References

A Comprehensive Technical Guide to the Safe Handling of Azide-PEG4-Tos

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety considerations and handling precautions for Azide-PEG4-Tos (CAS No. 168640-82-2). Due to the presence of an azide functional group, this compound requires careful management in a laboratory setting to mitigate potential hazards. This document outlines the known properties, potential hazards, and recommended safety protocols for the use of this compound in research and development.

Compound Identification and Properties

This compound is a heterobifunctional crosslinker containing an azide group and a tosyl group, connected by a four-unit polyethylene glycol (PEG) spacer.[1] The azide allows for reaction via click chemistry, while the tosyl group is a good leaving group for nucleophilic substitution.[1] The PEG spacer enhances the compound's solubility in aqueous media.[1]

| Property | Value | Source |

| CAS Number | 168640-82-2 | [1][2] |

| Molecular Formula | C15H23N3O6S | |

| Molecular Weight | 373.4 g/mol | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage | Store at -20°C |

Hazard Identification and Stability Assessment

The primary hazard associated with this compound stems from its azide functional group. Organic azides are energetic materials and can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.

Stability Assessment of this compound:

Two common guidelines for assessing the stability of organic azides are the Carbon to Nitrogen (C/N) ratio and the "Rule of Six".

-

Carbon to Nitrogen Ratio (C/N): For this compound (C15H23N3O6S), the C/N ratio is 15/3 = 5. A general guideline suggests that the number of nitrogen atoms should not exceed the number of carbon atoms. With a C/N ratio of 5, this compound is considered relatively stable for an organic azide.

-

Rule of Six: This rule suggests that there should be at least six carbon atoms for every energetic functional group (like an azide). In this compound, there are 15 carbons to one azide group, which satisfies this rule and indicates a good dilution of the energetic group, rendering the compound relatively safe to handle with appropriate precautions.

Despite its relative stability, it is crucial to treat this compound as a potentially hazardous material and follow all recommended safety protocols.

Handling Precautions and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when working with this compound to minimize risks.

Engineering Controls:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Use a blast shield, especially when working with quantities greater than a few hundred milligrams or when heating the compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield must be worn.

-

Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A lab coat must be worn.

General Handling Practices:

-

Avoid contact with skin and eyes.

-

Do not breathe dust or vapors.

-

Use the smallest amount of the azide necessary for the experiment.

-

Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of highly sensitive metal azides. Use plastic or ceramic spatulas instead.

-

Avoid grinding or subjecting the solid material to friction or shock.

-

Do not work alone when handling azides.

Experimental Workflow for Handling this compound

References

The Pivotal Role of the PEG4 Linker in Azide-PEG4-Tos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions and applications of Azide-PEG4-Tos, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted protein degradation. Particular focus is given to the integral role of the polyethylene glycol (PEG) spacer in modulating the physicochemical and biological properties of the resulting conjugates.

Introduction to this compound

This compound is a versatile chemical tool used to connect two different molecules. It is composed of three key functional components: an azide group (N₃), a tetraethylene glycol (PEG4) spacer, and a tosylate (Tos) group. This strategic design allows for sequential or orthogonal conjugation strategies, making it a valuable reagent in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The azide serves as a reactive handle for "click chemistry," a suite of reactions known for their high efficiency and specificity. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions. Bridging these two reactive ends is the PEG4 linker, which is far more than a simple spacer; it imparts crucial properties that are often decisive for the success of the final conjugate.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₃N₃O₆S | [1][2] |

| Molecular Weight | 373.4 g/mol | [1][2] |

| Appearance | Varies (typically a colorless oil or solid) | N/A |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, keep in dry and avoid sunlight |

The Core Functionality: The PEG4 Linker

The PEG4 linker is a short, discrete chain of four repeating ethylene glycol units. This structure is central to the utility of this compound, providing a unique combination of hydrophilicity, flexibility, and defined length.

Enhanced Hydrophilicity and Solubility

A primary and critical role of the PEG4 spacer is to increase the water solubility of the molecule and its subsequent conjugates. Many potent therapeutic agents, such as cytotoxic drugs for ADCs or small molecule inhibitors for PROTACs, are hydrophobic. This poor solubility can hinder formulation, reduce bioavailability, and lead to aggregation. The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell that improves the solubility of the entire conjugate. This enhancement is crucial for ensuring compatibility with physiological environments.

Optimal Spacing and Flexibility

The PEG4 linker provides a defined spatial separation of approximately 14 atoms between the azide and tosyl groups. This spacer is critical for several reasons:

-

Reduced Steric Hindrance: It physically separates the two conjugated molecules, preventing them from interfering with each other's biological function. For example, in an ADC, it ensures the drug payload does not obstruct the antibody's binding to its target antigen.

-

Conformational Freedom: PEG linkers are highly flexible, allowing for free rotation around the C-O and C-C bonds. This flexibility is paramount in PROTACs, where the linker must orient a target protein and an E3 ligase into a productive ternary complex for ubiquitination to occur. A linker that is too rigid can prevent the formation of this complex.

-

Tunable Length: While this guide focuses on PEG4, the principles apply to a range of PEG linker lengths. The ability to vary the linker length is a key strategy in optimizing PROTAC efficacy, as the optimal distance for ternary complex formation is target-dependent.

Improved Pharmacokinetics and Biocompatibility

The process of attaching PEG chains to molecules, known as PEGylation, is a well-established strategy for improving drug properties. Even a short PEG4 linker can contribute to:

-

Increased Stability: The hydrophilic PEG chain can shield the conjugate from enzymatic degradation.

-

Modulated Biodistribution: By increasing hydrophilicity, the linker can alter how the conjugate distributes throughout the body, potentially leading to a better therapeutic index.

-

Biocompatibility: PEG is generally considered non-toxic and non-immunogenic, making it an ideal component for therapeutic applications.

Applications and Experimental Protocols

This compound is a heterobifunctional linker, meaning its two ends can react through different chemical pathways. This allows for a controlled, stepwise synthesis of complex molecules.

Role in PROTAC Synthesis

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker is a critical component, and PEG linkers are the most common motifs used. In this context, this compound can be used to connect the target protein ligand to the E3 ligase ligand.

The general workflow involves two main steps:

-

Nucleophilic Substitution: A molecule containing a nucleophile (e.g., an alcohol or amine on the E3 ligase ligand) displaces the tosylate group.

-

Click Chemistry: The azide group is then used to attach the second part of the molecule (e.g., an alkyne-modified target protein ligand) via CuAAC or SPAAC.

Experimental Protocol: Two-Step PROTAC Synthesis

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Nucleophilic Substitution of the Tosyl Group

-

Dissolve: Dissolve the E3 ligase ligand containing a primary alcohol or amine (1.0 eq) in anhydrous DMF.

-

Add Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Add Linker: Add this compound (1.2 eq) to the solution.

-

React: Stir the reaction mixture at 60-80°C under a nitrogen atmosphere for 12-24 hours, monitoring by LC-MS.

-

Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify: Purify the resulting azide-PEG4-ligand intermediate by flash column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve: Dissolve the purified azide-PEG4-ligand intermediate (1.0 eq) and the alkyne-modified target protein ligand (1.0 eq) in a 3:1 mixture of THF/water.

-

Add Copper: Add copper(II) sulfate pentahydrate (0.1 eq).

-

Add Reducing Agent: Add sodium ascorbate (0.3 eq) to reduce Cu(II) to the active Cu(I) species.

-

React: Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often complete when the solution color changes. Monitor by LC-MS.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify: Purify the final PROTAC conjugate using preparative HPLC.

Quantitative Data: Representative Reaction Parameters

| Parameter | Nucleophilic Substitution | CuAAC Click Chemistry |

| Typical Yield | 60-85% | >90% |

| Purity (Post-Purification) | >95% | >98% |

| Reaction Time | 12-24 hours | 4-12 hours |

| Reaction Temperature | 60-80°C | Room Temperature |

Note: These values are representative and highly dependent on the specific substrates used.

Visualizing the Role of the PEG4 Linker in a PROTAC

The flexibility and length of the PEG4 linker are crucial for enabling the formation of a stable ternary complex, which is the necessary precursor to target protein ubiquitination and degradation.

Conclusion

The PEG4 linker in this compound is a multifunctional component that plays a pivotal role in the success of bioconjugation strategies. Its ability to enhance solubility, provide optimal and flexible spacing, and improve the pharmacokinetic profile of conjugates makes it an indispensable tool for researchers in drug development. Understanding the specific contributions of this linker allows scientists to rationally design and synthesize complex molecules like ADCs and PROTACs with a higher probability of achieving the desired therapeutic effect. The heterobifunctional nature of this compound, with its orthogonal azide and tosylate reactive handles, provides a robust platform for the modular construction of these next-generation therapeutics.

References

The Tosyl Group in Azide-PEG4-Tos: A Technical Guide to its Superior Leaving Group Potential

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and bioconjugation, the precise control of chemical reactions is paramount. The strategic use of functional groups that facilitate reliable and high-yield transformations is a cornerstone of synthesizing complex molecular architectures. One such pivotal functional group is the p-toluenesulfonyl (tosyl) group, particularly in the context of versatile linkers like Azide-PEG4-Tos. This technical guide provides an in-depth analysis of the tosyl group's role as a superior leaving group in this compound, offering quantitative data, detailed experimental protocols, and visual workflows to support researchers in leveraging its reactivity.

The Chemical Rationale: Why the Tosyl Group Excels as a Leaving Group

The efficacy of a leaving group is fundamentally tied to its stability once it has departed from the substrate. Poor leaving groups, such as the hydroxyl group (-OH), are strong bases. In contrast, excellent leaving groups are weak bases, capable of stabilizing the negative charge they acquire upon bond cleavage.[1] The tosyl group is the ester of p-toluenesulfonic acid, a strong acid with a pKa of approximately -2.8.[2][3] This indicates that its conjugate base, the tosylate anion, is exceptionally stable and therefore a very weak base.[3]

The remarkable stability of the tosylate anion is attributed to two key electronic factors:

-

Resonance Delocalization: The negative charge on the oxygen atom is delocalized across the entire sulfonyl group, being shared by the two other oxygen atoms and the sulfur atom. This distribution of charge significantly lowers the energy of the anion.[1]

-

Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic ring further helps to disperse the negative charge, contributing to its stability.

This inherent stability makes the tosylate group an excellent leaving group in nucleophilic substitution reactions, often employed to activate alcohols for subsequent transformations.

Quantitative Comparison of Sulfonate Leaving Groups

The selection of an appropriate leaving group is a critical decision in synthesis design. The tosyl group belongs to a class of sulfonate esters that are renowned for their high reactivity. The following table provides a quantitative comparison of common sulfonate leaving groups, highlighting the tosylate's position within this reactive hierarchy.

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (SN2) |

| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13 | 56,000 |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 to -6.5 | 0.70 |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2 | 1.00 (Reference) |

| Brosylate | -OBs | p-Bromobenzenesulfonic Acid | Not specified | 2.62 |

| Nosylate | -ONs | p-Nitrobenzenesulfonic Acid | Not specified | Not specified |

Data compiled from multiple sources. The relative rates are approximate and can vary with substrate and reaction conditions.

As the data indicates, while triflate is a significantly more reactive leaving group, tosylate offers a balance of high reactivity and relative stability, making it a workhorse in organic synthesis. Its reactivity is comparable to that of mesylate and brosylate.

The Role of the Tosyl Group in this compound

This compound is a heterobifunctional linker that embodies the strategic utility of the tosyl group. This molecule possesses two distinct functional ends:

-

An Azide Group (N₃): This functionality is primed for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific conjugation to molecules bearing an alkyne group.

-

A Tosyl Group (-OTs): As detailed above, this group serves as an excellent leaving group, enabling the PEG linker to be attached to nucleophilic sites on a target molecule, such as amines, thiols, or hydroxyls, through a nucleophilic substitution reaction.

This dual functionality makes this compound a valuable tool for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.

Experimental Protocols

The following are representative experimental protocols for the synthesis and reaction of tosylated PEG linkers, providing a practical guide for laboratory application.

Protocol 1: Synthesis of α-Azide-ω-hydroxyl PEG from α-Tosyl-ω-hydroxyl PEG

This protocol details the displacement of a tosyl group from a PEG linker by an azide nucleophile, a reaction analogous to the utilization of the tosyl group in this compound as a leaving group.

Workflow for the Synthesis of α-Azide-ω-hydroxyl PEG

References

Methodological & Application

Application Note: Azide-PEG4-Tos for Advanced Bioconjugation via Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Click chemistry has revolutionized the field of bioconjugation by offering highly efficient, specific, and biocompatible reactions for covalently linking molecules.[1] Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most prominent methods for forming stable triazole linkages.[2][3] Azide-PEG4-Tos is a heterobifunctional linker that leverages the power of click chemistry for advanced bioconjugation. It features an azide group for participation in click reactions and a tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions.[4] The integrated polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance, making it an ideal tool for applications in drug delivery, proteomics, and the development of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).

Key Features of this compound:

-

Dual Functionality: Possesses a bioorthogonal azide handle for click chemistry and a reactive tosyl group for conjugation to nucleophiles (e.g., amines, thiols).

-

Click Chemistry Compatibility: The azide group reacts efficiently with terminal alkynes (in CuAAC) or strained cyclooctynes like DBCO and BCN (in SPAAC).

-

Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility of the linker and the resulting conjugate in aqueous buffers.

-

Biocompatibility: The PEG spacer can help reduce immunogenicity and improve the pharmacokinetic properties of the final bioconjugate.

-

Versatility: Enables the precise and stable linkage of a wide range of molecules, including proteins, peptides, nucleic acids, and small molecule drugs.

Chemical Properties and Data

The properties of the this compound linker are summarized below, providing essential information for experimental design.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 168640-82-2 | |

| Molecular Formula | C15H23N3O6S | |

| Molecular Weight | 373.4 g/mol | |

| Purity | Typically >95% | |

| Appearance | Varies (often a colorless oil or solid) | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage | Store at -20°C, desiccated |

Reaction Mechanisms and Workflows

This compound can be conjugated via two primary click chemistry pathways: the copper-catalyzed (CuAAC) or the strain-promoted, copper-free (SPAAC) reaction. The choice depends on the sensitivity of the biomolecules to copper ions. SPAAC is generally preferred for applications in living systems due to the cytotoxicity of copper.

References

Application Notes and Protocols for PROTAC Synthesis using Azide-PEG4-Tos Linker

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing an Azide-PEG4-Tos linker. The following sections will cover the background, relevant signaling pathways, a comprehensive experimental workflow, and detailed protocols for the synthesis, purification, and characterization of these molecules.

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the POI for degradation.[1][2] A typical PROTAC is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.[3]

The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to increase solubility, improve pharmacokinetic properties, and provide flexibility for optimal ternary complex formation. The this compound linker is a versatile building block for PROTAC synthesis, enabling the facile introduction of a PEG moiety through "click chemistry." The azide group allows for a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-functionalized ligand, while the tosyl group can be used for other chemical modifications if needed.

Signaling Pathway: BRD4 Degradation

A prominent target for PROTAC-mediated degradation is Bromodomain-containing protein 4 (BRD4), a member of the BET (Bromodomain and Extra-Terminal) family of proteins. BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, such as c-MYC. Overexpression or dysregulation of BRD4 is implicated in various cancers, making it an attractive therapeutic target.

A BRD4-targeting PROTAC, synthesized using a linker such as this compound, can effectively induce the degradation of BRD4, leading to the downregulation of c-MYC and subsequent inhibition of cancer cell proliferation and survival. The degradation process is initiated by the formation of a ternary complex between the PROTAC, BRD4, and an E3 ligase (e.g., Cereblon [CRBN] or von Hippel-Lindau [VHL]). This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.

References

- 1. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] BRD4 Degradation By Protacs Represents a More Effective Therapeutic Strategy Than BRD4 Inhibitors in DLBCL | Semantic Scholar [semanticscholar.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Azide-PEG4-Tos Conjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of Azide-PEG4-Tosylate (Azide-PEG4-Tos) to proteins. This protocol outlines the chemical principles, experimental procedures, purification, and characterization of the resulting azide-functionalized protein conjugates. These conjugates are valuable intermediates in bioconjugation, enabling the subsequent attachment of various molecules through "click chemistry."

Introduction

This compound is a heterobifunctional linker that facilitates the PEGylation and functionalization of proteins. The tosylate group serves as a good leaving group for nucleophilic substitution reactions with amino or thiol groups on the protein surface, forming a stable covalent bond. The azide group is a versatile chemical handle for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise and efficient attachment of a wide range of molecules, including fluorophores, biotin, drug molecules, or other biomolecules.[1][2][3]

The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the modified protein while potentially reducing its immunogenicity.[4][5] This makes this compound a valuable tool in drug development, diagnostics, and proteomics research.

Principle of the Reaction

The conjugation of this compound to a protein is a two-step process. The first step involves the nucleophilic attack by an amino group (from a lysine residue or the N-terminus) or a thiol group (from a cysteine residue) on the protein to the carbon atom attached to the tosylate group of the this compound molecule. This results in the displacement of the tosylate and the formation of a stable secondary amine or thioether bond, respectively. The reaction is typically carried out under basic conditions to deprotonate the nucleophilic groups on the protein.

The second step, which is an application of the azide-functionalized protein, involves the "click" reaction of the terminal azide with a molecule containing an alkyne or a strained cyclooctyne (e.g., DBCO or BCN). This reaction forms a stable triazole linkage.

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

This compound

-

Reaction Buffer: e.g., 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-9.0

-

Quenching Reagent: e.g., 1 M Tris-HCl, pH 8.0

-

Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns

-

Characterization Instruments: SDS-PAGE system, mass spectrometer

Step-by-Step Conjugation Protocol

-

Protein Preparation:

-

Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris) or other nucleophiles that could compete with the protein for reaction with this compound.

-

-

Reagent Preparation:

-

Dissolve this compound in a compatible organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10-100 mM).

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein solution. A typical starting point is a 10- to 50-fold molar excess of the PEG linker over the protein. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1 to 4 hours. The reaction time and temperature may need to be optimized.

-

-

Reaction Quenching:

-

Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted this compound.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and other small molecule impurities by size-exclusion chromatography (SEC). This method separates molecules based on their hydrodynamic radius, effectively separating the larger PEGylated protein from smaller reactants.

-

Alternatively, ion-exchange chromatography (IEX) can be used to separate the PEGylated protein from the unmodified protein, as the PEGylation can alter the surface charge of the protein.

-

Dialysis or ultrafiltration can also be employed to remove low molecular weight by-products.

-

Characterization of the Azide-PEG4-Protein Conjugate

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a higher molecular weight band compared to the unmodified protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact mass of the conjugate to confirm the number of PEG units attached to the protein.

-

Functional Assays: Perform relevant functional assays to ensure that the biological activity of the protein is retained after conjugation.

Quantitative Data Summary

The following table provides a hypothetical summary of expected results from a typical this compound conjugation experiment. Actual results will vary depending on the protein and reaction conditions.

| Parameter | Unmodified Protein | Azide-PEG4-Protein Conjugate |

| Molecular Weight (SDS-PAGE) | ~50 kDa | ~55-60 kDa (depending on PEGylation degree) |

| Molecular Weight (Mass Spec) | 50,000 Da | 50,373 Da (for 1 PEG chain) |

| Conjugation Efficiency | N/A | 60-80% (target dependent) |

| Protein Recovery | N/A | > 85% |

| Purity (post-purification) | > 95% | > 95% |

Visualizations

Experimental Workflow

Caption: Workflow for this compound conjugation to proteins.

Chemical Reaction Pathway

Caption: Nucleophilic substitution reaction of this compound with a protein.

Subsequent "Click Chemistry" Application

Caption: "Click Chemistry" ligation of an azide-functionalized protein.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH is between 8.0 and 9.0 to facilitate deprotonation of amines. |

| Insufficient molar excess of this compound. | Increase the molar ratio of the PEG linker to the protein. | |

| Presence of competing nucleophiles in the buffer. | Use a buffer free of primary amines (e.g., bicarbonate or borate). | |

| Protein Precipitation | High concentration of organic solvent from the reagent stock. | Keep the volume of the organic solvent to a minimum (<10% of the total reaction volume). |

| Protein instability at the reaction pH. | Perform the reaction at a lower temperature (4°C) or for a shorter duration. | |

| Multiple PEGylation Products | High reactivity of the protein. | Reduce the molar excess of this compound and shorten the reaction time. |

Conclusion

The conjugation of this compound to proteins provides a robust method for introducing a bioorthogonal azide handle for subsequent modifications. This protocol offers a general framework that can be adapted and optimized for specific proteins and applications. Careful control of reaction conditions and thorough characterization of the final product are essential for successful and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 168640-82-2 | BroadPharm [broadpharm.com]

- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloaddition with Azide-PEG4-Tos

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise and efficient conjugation of molecules is a cornerstone of modern chemical biology, drug development, and materials science. Among the most powerful methods for achieving this are the azide-alkyne cycloaddition reactions, often referred to as "click chemistry." These reactions are characterized by their high yields, specificity, and biocompatibility. This document provides a detailed comparison of two major variants of this reaction: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a specific focus on the use of Azide-PEG4-Tos, a versatile heterobifunctional linker.

This compound contains an azide group for participation in click chemistry, a flexible tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a tosyl group that can serve as a leaving group in nucleophilic substitution reactions. This combination of functionalities makes it a valuable tool for constructing complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3]

This application note will provide a quantitative comparison of CuAAC and SPAAC, detailed experimental protocols for each method using this compound, and visual guides to the reaction mechanisms and workflows to aid researchers in selecting the optimal conjugation strategy for their specific needs.

Principles of CuAAC and SPAAC

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed ligation of a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole.[4][5] The copper catalyst dramatically accelerates the reaction rate, allowing for efficient conjugation at low concentrations and under mild conditions. However, the requirement for a copper catalyst can be a limitation in biological systems due to potential cytotoxicity. The use of copper-chelating ligands like THPTA can mitigate this toxicity and protect biomolecules from oxidative damage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The driving force for this reaction is the release of ring strain in the cyclooctyne, which allows the reaction to proceed without the need for a catalyst. This makes SPAAC highly suitable for applications in living cells and in vivo where the presence of copper is undesirable. The reaction kinetics of SPAAC are generally slower than CuAAC and are dependent on the specific cyclooctyne used.

Quantitative Data Summary

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative parameters for each reaction when using an azide-PEG linker like this compound.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Limited due to potential copper cytotoxicity | High, suitable for in vivo applications |

| Reaction Rate | Generally faster (10 to 104 M-1s-1) | Generally slower, dependent on the cyclooctyne (e.g., DBCO) |

| Alkyne Reactant | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) |

| Typical Reaction Time | 30 minutes to 4 hours | 2 to 12 hours |

| Molar Excess of this compound | 1.5 to 10-fold excess over the alkyne-functionalized molecule | 1.5 to 5-fold excess over the cyclooctyne-functionalized molecule |

| Primary Advantages | Fast kinetics, high yields, use of simple terminal alkynes | High biocompatibility, no catalyst required, bioorthogonal |

| Primary Disadvantages | Potential for copper toxicity, may require stabilizing ligands | Slower kinetics, requires synthesis of strained cyclooctynes |

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to a biomolecule functionalized with either a terminal alkyne (for CuAAC) or a DBCO group (for SPAAC). Note: These protocols provide a starting point and may require optimization for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes the conjugation of this compound to a protein containing a terminal alkyne.

Materials:

-

Alkyne-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA ligand stock solution (e.g., 100 mM in water)

-

Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

-

Aminoguanidine hydrochloride stock solution (optional, to prevent oxidative damage)

-

Desalting column or appropriate chromatography system for purification

Procedure:

-

Preparation of Reactants:

-

Dissolve the alkyne-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-functionalized protein solution.

-

Add the this compound stock solution to achieve a 4 to 50-fold molar excess over the protein.

-

If desired, add aminoguanidine to a final concentration of 1-5 mM.

-

-

Catalyst Preparation and Addition:

-

In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., for a final CuSO₄ concentration of 0.25 mM, use 1.25 mM THPTA). Let this mixture stand for a few minutes.

-

Add the copper catalyst premix to the protein-azide mixture.

-

-

Initiation of Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2.5-5 mM to initiate the cycloaddition.

-

Gently mix the solution and incubate at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Purify the resulting conjugate using a desalting column to remove excess reagents or by a suitable chromatography method such as size-exclusion or affinity chromatography.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

This protocol describes the conjugation of this compound to a DBCO-functionalized antibody.

Materials:

-

DBCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Desalting column or appropriate chromatography system for purification

Procedure:

-

Preparation of Reactants:

-

Prepare the DBCO-functionalized antibody in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

Dissolve this compound in a compatible solvent (e.g., DMSO or water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the DBCO-functionalized antibody with a 1.5 to 5-fold molar excess of this compound.

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times may need to be optimized based on the specific reactants.

-

-

Purification:

-

Purify the antibody conjugate using a desalting column or size-exclusion chromatography to remove unreacted this compound.

-

Visualizations

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for bioconjugation using this compound.

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General experimental workflow for bioconjugation with this compound.

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for bioconjugation that can be readily employed with the heterobifunctional linker, this compound. The choice between the two reactions will primarily depend on the specific requirements of the application. CuAAC offers the advantage of faster reaction kinetics, which can be beneficial for high-throughput applications and when working with less stable biomolecules. In contrast, SPAAC provides a copper-free alternative that is ideal for applications in living systems where cytotoxicity is a major concern. By carefully considering the quantitative data and following the detailed protocols provided in this application note, researchers can successfully utilize this compound to create a wide range of well-defined bioconjugates for their research and development needs.

References

Application Notes and Protocols for Azide-PEG4-Tos in the Development of Targeted Protein Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature of this linker—its length, flexibility, and chemical composition—is paramount to the efficacy of the PROTAC.

Azide-PEG4-Tos is a versatile, flexible linker building block widely employed in the synthesis of PROTACs. The polyethylene glycol (PEG) chain enhances the hydrophilicity and solubility of the resulting PROTAC, often improving its pharmacokinetic properties. The terminal azide group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and modular assembly of PROTACs. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, offering an alternative conjugation strategy.

These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing this compound, with a focus on targeting the bromodomain-containing protein 4 (BRD4) and the interleukin-1 receptor-associated kinase 4 (IRAK4).

Key Applications of this compound in PROTAC Development

-

Modular PROTAC Synthesis: The azide functionality allows for the late-stage conjugation of a POI ligand with an E3 ligase ligand, facilitating the rapid generation of PROTAC libraries with varying linker lengths and attachment points. This modularity is crucial for optimizing degradation efficiency.

-

Enhanced Solubility and Permeability: The hydrophilic PEG4 spacer can improve the aqueous solubility of often lipophilic PROTAC molecules, which is critical for their biological activity and administration.

-

Flexible Linker for Ternary Complex Formation: The flexibility of the PEG chain can accommodate the conformational requirements for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and degradation.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs targeting BRD4 and IRAK4, highlighting the impact of the linker on their degradation capabilities.

Table 1: Quantitative Degradation Data for BRD4-Targeting PROTACs with PEG Linkers

| PROTAC | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | VHL | PEG | HeLa | <100 | >90 | [1] |

| ARV-771 | VHL | PEG | Prostate Cancer Cell Lines | <1 | >90 | [1] |

| Compound 34 | CRBN | PEG-containing | MDA-MB-231 | 60 | >80 | [2] |

| Compound 37 | CRBN | PEG-containing | MDA-MB-231 | 62 | >80 | [2] |

| QCA570 | VHL | Not specified | Bladder Cancer Cells | ~1 | >90 | [3] |

Table 2: Quantitative Degradation Data for IRAK4-Targeting PROTACs with PEG Linkers

| PROTAC | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 9 | CRBN | PEG2 | OCI-LY10, TMD8 | <1000 | >80 | |

| Compound 3 | VHL | Carbon chain | PBMCs | 3000 | 50 | |

| FIP22 | CRBN | Not specified | HEK293T, THP-1 | 3.2 | >90 |

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.

BRD4 Signaling Pathway and Degradation

BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, regulating the transcription of key oncogenes like c-Myc. Degradation of BRD4 by PROTACs can thus inhibit cancer cell proliferation.

References

Applications of Azide-PEG4-Tos in Drug Discovery and Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azide-PEG4-Tos is a heterobifunctional linker that has emerged as a valuable tool in modern drug discovery and development. Its unique structure, featuring a terminal azide group, a tetraethylene glycol (PEG4) spacer, and a tosyl (Tos) leaving group, enables a versatile and efficient two-step conjugation strategy. This allows for the precise assembly of complex biomolecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

The PEG4 spacer enhances the hydrophilicity of the resulting conjugates, which can improve their solubility, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[4][5] The azide group serves as a handle for bioorthogonal "click chemistry," specifically the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC). The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for the initial attachment of the linker to a ligand or payload. This combination of features makes this compound a powerful building block for creating targeted therapeutics and chemical biology probes.

Key Applications

The primary applications of this compound in drug discovery revolve around its use as a linker in the construction of:

-

Proteolysis Targeting Chimeras (PROTACs): These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used to connect the target protein ligand to the E3 ligase ligand.

-

Antibody-Drug Conjugates (ADCs): These are targeted therapies consisting of a monoclonal antibody linked to a potent cytotoxic payload. The antibody directs the payload to cancer cells expressing a specific antigen. This compound can be used to conjugate the cytotoxic drug to the antibody.

Data Presentation: Impact of PEG Linker Length on Efficacy

The length of the PEG linker is a critical parameter in the design of both PROTACs and ADCs, significantly influencing their efficacy. The following tables summarize quantitative data from various studies, highlighting the importance of linker optimization.

Table 1: Influence of PEG Linker Length on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | 3 | 55 | 85 | |

| BRD4 | VHL | 4 | 20 | 95 | |

| BRD4 | VHL | 5 | 15 | >98 | |

| BRD4 | VHL | 6 | 30 | 92 | |

| Estrogen Receptor α (ERα) | - | 12-atom linker | - | Less Effective | |

| Estrogen Receptor α (ERα) | - | 16-atom linker | - | More Effective | |

| TANK-binding kinase 1 (TBK1) | VHL | < 12 atoms | No degradation | - | |

| TANK-binding kinase 1 (TBK1) | VHL | 12-29 atoms | Submicromolar | - |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.

Table 2: Influence of PEG Linker Length on ADC Properties

| ADC Component | Property Measured | PEG2 | PEG4 | PEG8 | Reference |

| Non-cleavable linker-payload | Drug-to-Antibody Ratio (DAR) | Similar to PEG4 | Similar to PEG2 | - | |

| Cleavable linker-payload | Drug-to-Antibody Ratio (DAR) | 3.9 | - | 2.4 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the application of this compound. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step procedure for synthesizing a PROTAC. Step 1 involves the reaction of the tosyl group of this compound with a nucleophilic handle on the target protein ligand. Step 2 is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the E3 ligase ligand.

Materials:

-

Target protein ligand with a nucleophilic group (e.g., phenol, amine)

-

This compound

-

E3 ligase ligand with a terminal alkyne

-

Base (e.g., K2CO3, DIPEA)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Reaction buffer (e.g., 1:1 t-BuOH/H2O)

-

Purification supplies (e.g., HPLC, silica gel)

Procedure:

Step 1: Synthesis of Ligand-PEG4-Azide Intermediate

-

Dissolve the target protein ligand (1.0 eq.) in an anhydrous solvent.

-

Add a base (1.5-2.0 eq.).

-

Add this compound (1.1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction and purify the Ligand-PEG4-Azide intermediate using standard techniques (e.g., extraction, column chromatography).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the Ligand-PEG4-Azide intermediate (1.0 eq.) and the alkyne-functionalized E3 ligase ligand (1.0-1.2 eq.) in the reaction buffer.

-

Prepare fresh stock solutions of 100 mM CuSO4 in water, 200 mM THPTA in water, and 100 mM Sodium Ascorbate in water.

-

In a separate tube, prepare the catalyst premix by combining the CuSO4 and THPTA stock solutions in a 1:2 molar ratio and let it stand for a few minutes.

-

Add the catalyst premix to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Stir the reaction at room temperature for 1-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, purify the final PROTAC product using HPLC.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC

This protocol outlines the site-specific conjugation of a drug to an antibody using this compound and strain-promoted azide-alkyne cycloaddition (SPAAC). This method requires an antibody with a genetically encoded alkyne-containing unnatural amino acid or an antibody that has been chemically modified to introduce an alkyne handle.

Materials:

-

Antibody with a strained alkyne (e.g., DBCO, BCN)

-

Drug-linker intermediate (Drug-NH-CO-PEG4-Azide, synthesized via nucleophilic substitution on this compound)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

Size-exclusion chromatography (SEC) column

-

Hydrophobic interaction chromatography (HIC) column

Procedure:

-

Preparation of Drug-Linker: Synthesize the drug-linker intermediate by reacting the amine-containing drug with this compound in the presence of a base. Purify the product.

-

Antibody-Drug Conjugation:

-

Prepare the alkyne-modified antibody in PBS.

-

Dissolve the Drug-PEG4-Azide in a minimal amount of DMSO and add it to the antibody solution (typically at a 5-10 fold molar excess).

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4 °C.

-

-

Purification of the ADC:

-

Remove unreacted drug-linker by size-exclusion chromatography (SEC).

-

Concentrate the purified ADC.

-

-

Characterization of the ADC:

-